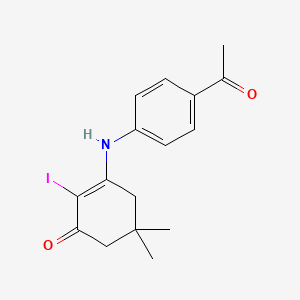

3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one

Description

Properties

IUPAC Name |

3-(4-acetylanilino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18INO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRGZBGSOXHSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the iodination of a precursor compound, followed by the introduction of the acetylphenyl group through a coupling reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace the iodine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

- 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one Replacing iodine with bromine reduces molecular weight (from ~357.19 to ~310.1) and polarizability. Bromine’s smaller size and higher electronegativity may alter reactivity in substitution reactions compared to iodine, which acts as a better leaving group. This difference could influence metabolic stability or binding kinetics in biological systems .

- 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 106518-84-7) Lacking a halogen at position 2, this compound substitutes the acetylphenyl group with a bromophenyl moiety.

Functional Group Variations

- Despite identical molecular weights (~357.19), the hydroxyl group’s polarity contrasts with the acetyl’s electron-withdrawing nature .

- 3-[(2-Aminophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 39222-69-0) The 2-aminophenyl substituent increases basicity, which may improve protonation-dependent interactions in acidic environments (e.g., lysosomal targeting).

Bis-Cyclohexenone Derivatives

- 2,2'-Methylenebis(3-((4-fluorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one) (Compound 2r) This dimeric structure features a methylene bridge linking two cyclohexenone units. The fluorine substituent’s electronegativity and the compound’s high melting point (235–237°C) suggest strong intermolecular interactions, such as dipole-dipole forces or π-stacking. The dimeric form may enhance thermal stability but reduce membrane permeability compared to monomeric analogs .

Structural and Electronic Insights

Crystallographic Data

- 3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one The E-configuration of the ethenyl group introduces planarity, facilitating π-π interactions in the crystal lattice. Chlorine’s electronegativity stabilizes the molecular packing, as observed in its monoclinic P21/n space group (a = 13.7630 Å). Comparable analysis of the target compound’s iodine-substituted structure may reveal distinct packing motifs due to iodine’s larger van der Waals radius .

Ring Puckering Analysis

Cremer and Pople’s puckering parameters () could quantify conformational differences between iodine- and bromine-substituted cyclohexenones. Iodine’s steric bulk may induce greater ring distortion, affecting ligand-receptor binding or catalytic activity in enzyme inhibition .

Comparative Physicochemical Properties

| Compound Name | Substituent (Position 2) | Amino Group Substituent | Molecular Weight | Notable Properties |

|---|---|---|---|---|

| Target Compound (2-iodo) | Iodo | 4-Acetylphenyl | ~357.19 | High polarizability, reactive |

| Bromo Analog | Bromo | 4-Acetylphenyl | ~310.1 | Moderate reactivity, smaller size |

| CAS 106518-84-7 | None | 4-Bromophenyl | 294.19 | Electron-withdrawing substituent |

| BI81207 (2-hydroxyphenyl) | Iodo | 2-Hydroxyphenyl | 357.19 | Enhanced solubility via H-bonding |

| Compound 2r (Bis-fluorophenyl) | None | 4-Fluorophenyl | - | High melting point (235–237°C) |

Research Implications

- Reactivity : Iodine’s leaving-group ability may make the target compound more reactive in nucleophilic substitutions than bromo or chloro analogs.

- Bioactivity: The acetyl group’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets, while hydroxyl or amino groups might improve solubility for aqueous-targeted applications.

- Structural Design : Dimeric derivatives (e.g., Compound 2r) offer insights into stabilizing intermolecular interactions, useful for solid-state drug formulations .

Biological Activity

3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications in the fields of chemistry and medicine.

Chemical Structure and Synthesis

The compound features an acetylphenyl group, an iodine atom, and a dimethylcyclohexene ring. The synthesis typically involves multiple steps, including iodination and coupling reactions. The following table summarizes the key synthetic routes:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Iodination | Iodine | Solvent A, Catalyst B |

| 2 | Coupling | Acetylphenylamine | Solvent C, Heat |

| 3 | Purification | Chromatography | Solvent D |

Biological Activity

Preliminary studies indicate that 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one exhibits several notable biological activities:

1. Antimicrobial Properties

Research has shown that this compound may possess antimicrobial activity against various pathogens. In vitro tests demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines through modulation of specific signaling pathways. The mechanism appears to involve interaction with cellular receptors, leading to altered gene expression.

3. Enzyme Inhibition

The iodine atom in the structure may enhance the compound's ability to inhibit certain enzymes. This characteristic could be leveraged in drug development targeting specific metabolic pathways.

The mechanism of action for 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one involves several interactions at the molecular level:

- Enzyme Interaction: The acetylphenyl group can bind to active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation: The compound may act as a modulator of various receptors involved in cell signaling pathways.

Case Studies

Several case studies have highlighted the biological effects of this compound:

Case Study 1: Antimicrobial Activity

A study assessed the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

In an experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cells at higher concentrations.

Comparison with Similar Compounds

The uniqueness of 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Aminophenyl)amino)-5,5-dimethylcyclohexenone | Aminophenyl substitution | Lacks iodine; different biological profile |

| 3-(4-Methoxyanilino)-5,5-dimethylcyclohexenone | Methoxy group instead of acetyl | Different solubility and reactivity |

| 3-(2-Amino-4-methylphenyl)amino)-5,5-dimethylcyclohexenone | Methyl substitution on phenyl ring | May exhibit altered binding affinity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-((4-acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one?

- Methodological Answer : The synthesis typically involves three key steps:

Core Cyclohexenone Formation : Reacting 5,5-dimethylcyclohexane-1,3-dione (dimedone) with iodinating agents (e.g., I₂/KI in acetic acid) to introduce the iodo substituent at position 2 .

Acetylphenylamino Functionalization : Condensation of 4-acetylaniline with the iodinated cyclohexenone intermediate via nucleophilic aromatic substitution or Mannich-type reactions. Solvents like DMF or ethanol under reflux (4–24 h) are common .

Purification : Recrystallization from methanol-DMF mixtures or column chromatography to isolate the final product .

- Table 1 : Synthetic Routes Comparison

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Iodination | I₂/KI, AcOH, 80°C | 60–75% | |

| Amination | 4-Acetylaniline, DMF, reflux | 45–55% |

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron or laboratory sources. Data refinement uses SHELXL (for small molecules) with Olex2 or SHELXTL interfaces .

- Key Parameters : Monoclinic space groups (e.g., P2₁/n) are common for similar cyclohexenone derivatives, with unit cell dimensions around a = 13.7 Å, b = 8.2 Å, c = 14.3 Å .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight bond distortions and intermolecular interactions (e.g., H-bonding between NH and carbonyl groups) .

Q. What spectroscopic techniques validate the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : The enone system shows characteristic deshielded signals (δ 5.8–6.2 ppm for C2-C3 protons; δ 190–200 ppm for carbonyl carbons). The acetyl group appears as a singlet at δ 2.5 ppm (³H) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~ 413.08 for C₁₆H₁₇INO₂) .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexenone ring inform reactivity studies?

- Methodological Answer :

- Cremer-Pople Parameters : Quantify ring puckering using puckering amplitude (q) and phase angle (φ) derived from SCXRD data. For 5,5-dimethylcyclohexenones, q ≈ 0.5 Å and φ ≈ 30° indicate a half-chair conformation, influencing steric accessibility for electrophilic attacks .

- DFT Calculations : Gaussian or ORCA software optimizes ground-state geometries, comparing computed vs. experimental torsion angles (e.g., C2-I-C1-C6) to predict regioselectivity in substitution reactions .

Q. How to resolve contradictions in observed vs. predicted biological activity data?

- Methodological Answer :

- Target Interaction Studies : Use molecular docking (AutoDock Vina) to model binding to kinases or GPCRs. Compare with in vitro assays (e.g., IC₅₀ in enzyme inhibition). Discrepancies may arise from solvation effects or protein flexibility .

- Metabolic Stability : LC-MS/MS tracks metabolite formation in hepatic microsomes. For example, deiodination or acetyl group hydrolysis could reduce activity, explaining lower-than-expected efficacy .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer :

- Co-crystallization : Co-formers like succinic acid improve aqueous solubility via H-bond networks. SCXRD confirms co-crystal formation .

- Prodrug Design : Esterify the acetyl group (e.g., with PEG-linked moieties) to enhance bioavailability. Hydrolysis under physiological conditions regenerates the active form .

Data Contradiction Analysis

Q. Discrepancies in reaction yields during iodination: How to troubleshoot?

- Hypothesis : Competing side reactions (e.g., diiodination or oxidation of the enone) may reduce mono-iodinated product yield.

- Validation :

- LC-MS Monitoring : Track reaction intermediates. Adjust iodine stoichiometry (1.1 eq vs. 2 eq) to suppress diiodination .

- Temperature Control : Lowering from 80°C to 60°C reduces enone decomposition, confirmed by TGA/DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.